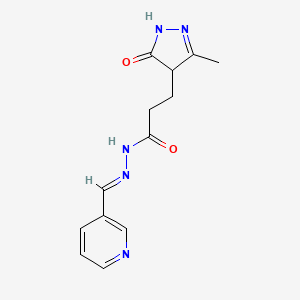
N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide, also known as AF-DX 384, is a potent and selective muscarinic M2 receptor antagonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide 384 acts as a competitive antagonist at the muscarinic M2 receptor. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide 384 has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of acetylcholine in the brain, which leads to a decrease in the activity of the cholinergic system. This results in a reduction in cognitive function and memory. N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide 384 has also been shown to reduce tremors and improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide 384 has several advantages for lab experiments. It is a potent and selective muscarinic M2 receptor antagonist, which makes it an ideal tool for studying the role of the muscarinic system in various diseases. However, N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide 384 has several limitations. It is a synthetic compound that may not accurately represent the natural ligands for the muscarinic receptors. Additionally, N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide 384 may have off-target effects that could confound the results of experiments.
Orientations Futures
There are several future directions for research on N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide 384. One direction is to study its potential therapeutic applications in other diseases such as Huntington's disease and multiple sclerosis. Another direction is to study the effects of N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide 384 on other signaling pathways in the brain, such as the dopamine and serotonin systems. Finally, future research could focus on developing more selective and potent muscarinic receptor antagonists for use in various diseases.
Méthodes De Synthèse
N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide 384 can be synthesized by the reaction between 1-(2-furoyl)piperidine-4-carboxylic acid and allylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide 384.
Applications De Recherche Scientifique
N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide 384 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In Parkinson's disease, N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide 384 has been shown to reduce tremors and improve motor function in animal models. In schizophrenia, N,N-diallyl-1-(2-furoyl)piperidine-4-carboxamide 384 has been shown to improve cognitive deficits and reduce negative symptoms in animal models.
Propriétés
IUPAC Name |
1-(furan-2-carbonyl)-N,N-bis(prop-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-9-18(10-4-2)16(20)14-7-11-19(12-8-14)17(21)15-6-5-13-22-15/h3-6,13-14H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZASKYMSRKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylcarbonyl)-N,N-di(prop-2-en-1-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)

![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)

![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)

![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)